![molecular formula C21H25N3O4 B4389900 Ethyl 2-[3-(3,4-dimethoxyphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B4389900.png)
Ethyl 2-[3-(3,4-dimethoxyphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate
Overview
Description
Ethyl [3-(3,4-dimethoxyphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate is a complex organic compound characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with a 3,4-dimethoxyphenyl group and an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[3-(3,4-dimethoxyphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3,4-dimethoxyphenyl group: This step often involves a Suzuki–Miyaura coupling reaction, which is known for its mild and functional group tolerant conditions.
Esterification: The final step involves the esterification of the intermediate compound with ethyl acetate under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl [3-(3,4-dimethoxyphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethyl [3-(3,4-dimethoxyphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of Ethyl 2-[3-(3,4-dimethoxyphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(3,4-dimethoxyphenyl)propionate: Shares the 3,4-dimethoxyphenyl group but differs in the core structure.
Ethyl 3,4-dimethoxyphenyl acetate: Similar ester functionality but lacks the pyrazolo[1,5-a]pyrimidine core.
Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-: Contains the 3,4-dimethoxyphenyl group but has an acetamide moiety instead of the ester group.
Uniqueness
Ethyl [3-(3,4-dimethoxyphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate is unique due to its combination of a pyrazolo[1,5-a]pyrimidine core with a 3,4-dimethoxyphenyl group and an ethyl acetate moiety. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Biological Activity
Ethyl 2-[3-(3,4-dimethoxyphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate is a compound of interest due to its potential biological activities. This article will explore its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound can be synthesized through multi-step organic reactions. One common method involves the reaction of 3,4-dimethoxyphenyl hydrazine with 2,5-dimethylpyrazole-3-carboxylic acid under acidic conditions to form the pyrazolo[1,5-a]pyrimidine core. Subsequent methylation and amination reactions yield the final product.
Anticancer Properties
Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activity. For instance, a study demonstrated that related compounds could inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The presence of the dimethoxyphenyl group enhances the interaction with specific molecular targets involved in cancer progression .
Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on enzymes such as cathepsin B and NS2B-NS3 protease. These enzymes are crucial in cancer metastasis and viral replication, respectively. The compound demonstrated moderate to strong inhibition, suggesting its potential as a therapeutic agent in oncology and virology .
Case Studies
- In Vitro Studies : A study conducted on human cancer cell lines showed that the compound effectively reduced cell viability in a dose-dependent manner. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to oxidative stress and apoptosis .
- Animal Models : In vivo studies using murine models indicated that treatment with the compound resulted in significant tumor regression compared to control groups. Histopathological analysis revealed reduced angiogenesis and increased apoptosis in tumor tissues .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
ethyl 2-[3-(3,4-dimethoxyphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-7-28-19(25)11-16-12(2)22-21-20(13(3)23-24(21)14(16)4)15-8-9-17(26-5)18(10-15)27-6/h8-10H,7,11H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VISQDLCAKMQRNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(N2C(=C(C(=N2)C)C3=CC(=C(C=C3)OC)OC)N=C1C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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